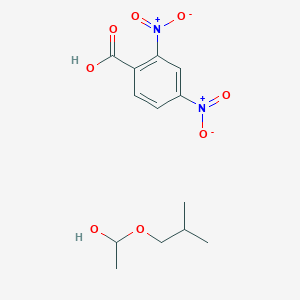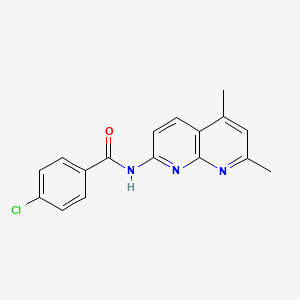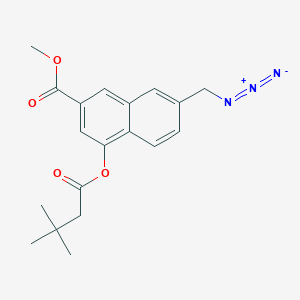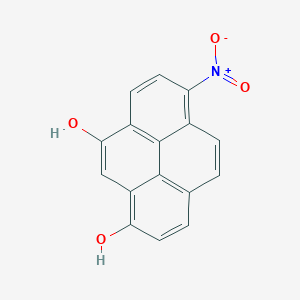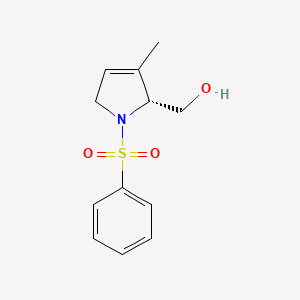
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- is a chemical compound with the molecular formula C12H15NO3S. It is used primarily in laboratory settings and the manufacture of chemical compounds .
Analyse Chemischer Reaktionen
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: Used in the manufacture of various chemical products.
Wirkmechanismus
The mechanism of action for 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- involves its interaction with molecular targets and pathways within biological systems
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- include other pyrrole derivatives and sulfonylated compounds. These compounds may have similar chemical properties but differ in their specific applications and effects. The uniqueness of 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- lies in its specific structure and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
159983-42-3 |
|---|---|
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
[(2R)-1-(benzenesulfonyl)-3-methyl-2,5-dihydropyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H15NO3S/c1-10-7-8-13(12(10)9-14)17(15,16)11-5-3-2-4-6-11/h2-7,12,14H,8-9H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
PRZPNOOAJFLQBX-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CCN([C@H]1CO)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CCN(C1CO)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


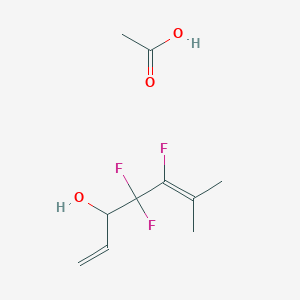

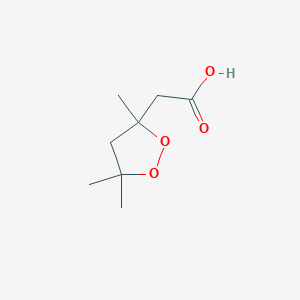
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
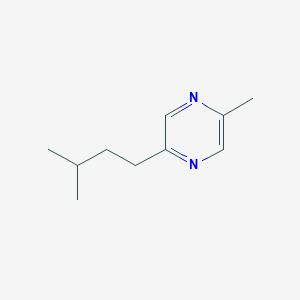
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
